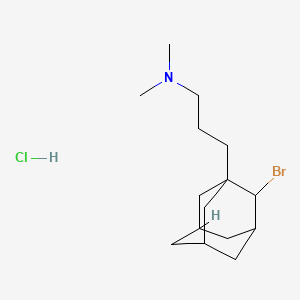
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride is a chemical compound that belongs to the adamantane family. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, material science, and catalysis
Preparation Methods
The synthesis of 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride typically involves the functionalization of the adamantane framework. One common method is the bromination of 1-adamantanepropanamine, followed by N,N-dimethylation and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of bromine or hydrobromic acid for bromination, and dimethylamine for N,N-dimethylation. Industrial production methods may involve similar steps but are optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Adamantane derivatives have been explored for their antiviral and neuroprotective properties.
Industry: It is used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and the adamantane framework play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N,N-dimethyl-1-adamantanepropanamine hydrochloride include other adamantane derivatives such as:
1-Bromoadamantane: Known for its use in organic synthesis and material science.
2-Adamantanone: Utilized in the synthesis of pharmaceuticals and advanced materials.
N,N-Dimethyl-1-adamantaneamine: Explored for its potential in medicinal chemistry.
Properties
CAS No. |
52583-02-5 |
|---|---|
Molecular Formula |
C15H27BrClN |
Molecular Weight |
336.74 g/mol |
IUPAC Name |
3-(2-bromo-1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H26BrN.ClH/c1-17(2)5-3-4-15-9-11-6-12(10-15)8-13(7-11)14(15)16;/h11-14H,3-10H2,1-2H3;1H |
InChI Key |
CDFAMYXWTIOYGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















